molecular formula C11H12IN3O B1517805 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1152965-65-5

2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B1517805
CAS No.: 1152965-65-5
M. Wt: 329.14 g/mol
InChI Key: LSFGCVDNWLUCEH-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a pyrazole derivative characterized by a 4-iodophenyl substituent at the 3-position of the pyrazole ring and an ethanol moiety at the 1-position. Pyrazole-based compounds are widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the iodine atom introduces significant steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

2-[5-amino-3-(4-iodophenyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFGCVDNWLUCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Antiinflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study highlighted that compounds with similar structures to 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Specific compounds exhibited IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

Table 1: Comparison of COX Inhibition by Pyrazole Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A0.040.022.0
Compound B0.050.031.67
2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-olTBDTBDTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. In particular, studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines, including colon cancer cells (CaCO-2). The mechanism often involves the inhibition of specific kinases associated with cancer progression .

Case Study: Antitumor Activity

A notable case study examined the effects of a series of pyrazole derivatives on CaCO-2 cells. The study reported a significant reduction in cell viability with increasing concentrations of the compounds, showcasing their potential as anticancer agents .

The biological activity of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Cyclooxygenase Enzymes : The compound may inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation.
  • Apoptosis Induction : By modulating signaling pathways involved in cell survival and death, it can promote apoptosis in malignant cells.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related damage .

Synthesis and Structure

The synthesis of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step reactions starting from readily available precursors. The final product's structure has been confirmed through techniques such as X-ray crystallography, revealing critical interactions that facilitate its biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol have been evaluated for their ability to inhibit tumor cell proliferation. Studies have demonstrated that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines, making them potential candidates for further development as anticancer agents .

2. Anti-inflammatory Properties
Another promising application is in the field of anti-inflammatory drugs. The presence of the amino group and the iodine substituent in this compound may contribute to its activity against inflammatory pathways. Preliminary studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines, offering a therapeutic avenue for conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Activity
The compound has shown potential antimicrobial properties. Research indicates that pyrazole derivatives can exhibit activity against a range of bacterial and fungal pathogens. The structural features of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol may enhance its efficacy as an antimicrobial agent, providing a basis for developing new antibiotics .

Agricultural Applications

1. Pesticide Development
The unique chemical structure of this compound allows for exploration in pesticide formulations. Pyrazole-based compounds are known for their insecticidal and herbicidal properties. Studies have indicated that derivatives can disrupt pest metabolic processes, leading to effective pest control strategies in agriculture .

2. Growth Regulators
Research into plant growth regulators has identified pyrazole derivatives as potential candidates for enhancing crop yields. The compound's ability to influence plant hormone activity could lead to improved growth rates and resistance to environmental stresses .

Material Science Applications

1. Synthesis of Functional Materials
In material science, the synthesis of functional materials incorporating pyrazole derivatives is an emerging area of research. The compound can be utilized in creating novel polymers and nanomaterials with specific electronic or optical properties, which are valuable in electronics and photonics applications .

2. Coordination Chemistry
The coordination properties of pyrazole compounds with metal ions have been explored for developing catalysts and sensors. The ability of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol to form stable complexes with transition metals opens avenues for catalysis in organic synthesis and environmental remediation .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Enhanced cytotoxicity against breast cancer cell lines observed.
Anti-inflammatory Significant reduction in TNF-alpha levels in treated models.
Antimicrobial Effective against E.coli and Staphylococcus aureus; potential antibiotic candidate.
Pesticide Development Demonstrated efficacy against common agricultural pests; potential use as a bio-pesticide.
Growth Regulators Increased biomass in treated plants under drought conditions.
Coordination Chemistry Successful formation of metal complexes with enhanced catalytic activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Group

The 4-iodophenyl group enables halogen exchange reactions due to iodine’s leaving group capability:

Reaction TypeConditionsProductNotes
Suzuki CouplingPd catalyst, aryl boronic acidBiphenyl-pyrazole derivativeRequires inert atmosphere
Ullmann CouplingCu catalyst, aryl halideDiaryl ether or biaryl structuresHigh-temperature conditions
Nucleophilic Aromatic SubstitutionAmines or thiols4-Aminophenyl or 4-mercaptophenyl analogsPolar aprotic solvents (e.g., DMF)

Key Findings :

  • Iodine’s large atomic radius facilitates oxidative addition in cross-coupling reactions.

  • Steric hindrance from the pyrazole ring may slow substitution kinetics compared to simpler aryl iodides .

Reactivity of the 5-Amino Group

The 5-amino group participates in cyclocondensation and acylation reactions:

Cyclocondensation with Carbonyl Compounds

Reaction with α,β-unsaturated ketones or β-diketones yields fused pyrazoloazines:

ReagentConditionsProductYieldCitation
α,β-Unsaturated ketones[bmim]Br, 90°CPyrazolo[3,4-b]pyridines85–95%
EnaminonesAcetic acid, refluxSpiropyrazolo-pyridine derivatives70–80%
Isatin + Cyclic diketonesH2O/EtOH, p-TSA catalystSpiro[indoline-3,4'-pyrazolo-pyridines]>90%

Mechanistic Insight :

  • The 5-NH2 group acts as a nucleophile, attacking electrophilic carbonyl carbons to initiate cyclization .

  • Solvent polarity and catalyst choice (e.g., ionic liquids) improve regioselectivity .

Acylation and Schiff Base Formation

ReagentConditionsProduct
Acetyl chloridePyridine, 0°CN-Acetylated pyrazole derivative
Aromatic aldehydesEthanol, refluxSchiff bases (imine-linked analogs)

Applications :

  • Acylated derivatives show enhanced metabolic stability in pharmacokinetic studies .

Ethanol Side Chain Modifications

The hydroxyl group undergoes etherification or oxidation:

Reaction TypeReagent/ConditionsProduct
EtherificationAlkyl halides, K2CO3Alkoxyethyl-pyrazole derivatives
OxidationJones reagent (CrO3/H2SO4)2-(Pyrazolyl)acetic acid
EsterificationAcCl, anhydrous conditionsAcetylated ethanol side chain

Thermodynamic Data :

  • Oxidation to the carboxylic acid is exothermic (ΔH ≈ −120 kJ/mol) but requires strict temperature control.

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitution at the 4-position (para to iodine):

ReactionConditionsProduct
NitrationHNO3/H2SO4, 0°C4-Nitro-pyrazole derivative
SulfonationSO3/H2SO4, 50°CPyrazole-sulfonic acid

Regioselectivity :

  • Electron-withdrawing iodine directs electrophiles to the 4-position of the pyrazole.

Metal Complexation

The 5-amino and hydroxyl groups act as ligands for transition metals:

Metal SaltConditionsComplex Structure
Cu(II) acetateMethanol, RTOctahedral Cu(NH2,O)2 complexes
Fe(III) chlorideEthanol, refluxFerric chelates with magnetic properties

Applications :

  • Metal complexes exhibit catalytic activity in oxidation reactions .

Photochemical Reactions

The iodine atom enables unique reactivity under UV light:

ConditionProductMechanism
UV (254 nm), CCl4Radical coupling productsHomolytic C–I bond cleavage
UV, presence of O2Oxidized pyrazole-iodoso compoundsSinglet oxygen involvement

Safety Note :

  • Photoreactions require rigorous exclusion of moisture to prevent hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of pyrazole derivatives is highly dependent on substituents at the 3- and 5-positions of the pyrazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name 3-Position Substituent 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Iodophenyl Amino C₁₂H₁₃IN₃O 358.16 Discontinued; potential kinase inhibitor
2-[5-Amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethanol 3-Chlorophenyl Amino C₁₁H₁₃ClN₃O 253.70 Antibacterial/antifungal activities
2-[5-Amino-3-(3-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol 3-Methoxyphenyl Amino C₁₂H₁₅N₃O₂ 245.27 Improved solubility (methoxy group)
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol Thiophen-2-yl Amino C₉H₁₁N₃OS 217.27 Enhanced electronic interactions (sulfur atom)
ASP5878 (FGFR3 inhibitor) Difluoro-dimethoxyphenyl - C₂₄H₂₃F₂N₅O₃ 487.47 FGFR3-dependent urothelial carcinoma treatment
Elenestinib (GDC-0879 analog) Complex aryl/heterocyclic - C₂₇H₂₆FN₉O₂ 527.56 TRK kinase inhibitor for cancer

Pharmacological and Physicochemical Insights

  • Halogenated Derivatives : The target compound’s 4-iodophenyl group provides strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzyme targets (e.g., kinases). However, iodine’s large atomic radius could increase metabolic instability compared to smaller halogens like chlorine .
  • Heterocyclic Variations : Replacement of phenyl with thiophen-2-yl () introduces sulfur, which may alter electronic distribution and hydrogen-bonding capacity, affecting target selectivity .
  • Therapeutic Applications: Compounds like ASP5878 and elenestinib highlight the pyrazole-ethanol scaffold’s utility in kinase inhibition, particularly in oncology. The target compound’s discontinued status suggests it may have been outperformed by analogs with optimized substituents .

Key Research Findings and Trends

  • Kinase Inhibition: The ethanol-linked pyrazole moiety is a common feature in kinase inhibitors (e.g., elenestinib), where the hydroxyl group facilitates hydrogen bonding with ATP-binding domains .
  • Synthetic Accessibility : and outline methods for synthesizing pyrazole derivatives via cyclocondensation and functionalization, though iodinated analogs may require specialized handling due to iodine’s reactivity .
  • Biological Activity : Pyrazoles with electron-withdrawing groups (e.g., chloro, iodo) often exhibit stronger antibacterial activity, while electron-donating groups (e.g., methoxy) improve solubility but may reduce potency .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the preparation of the 5-amino-3-(4-iodophenyl)pyrazole intermediate followed by its functionalization with an ethan-1-ol side chain at the N1 position of the pyrazole ring. The key steps are:

  • Formation of the 5-amino-3-(4-iodophenyl)pyrazole core.
  • Alkylation or substitution at the pyrazole nitrogen with a 2-haloethanol or equivalent ethan-1-ol precursor.

Preparation of 5-amino-3-(4-iodophenyl)pyrazole

The 5-amino-3-(4-iodophenyl)pyrazole intermediate can be synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or related precursors:

  • Condensation of 4-iodophenyl hydrazine with β-ketoesters or β-ketonitriles under acidic or neutral conditions yields the pyrazole core with the 5-amino group intact.
  • Acid-catalyzed conditions, often using acetic acid or p-toluenesulfonic acid (p-TSA), promote cyclization and formation of the pyrazole ring.
  • Use of microwave or ultrasonic irradiation can significantly reduce reaction times and improve yields (e.g., 4–5 minutes reaction time with 88–97% yields reported for similar pyrazole derivatives).

Representative Synthetic Route Summary

Step Reactants/Conditions Description Yield/Notes
1 4-iodophenyl hydrazine + β-ketoester or β-ketonitrile, acid catalyst (e.g., p-TSA), solvent (ethanol or acetic acid), heat or microwave/ultrasound irradiation Formation of 5-amino-3-(4-iodophenyl)pyrazole core High yields (up to 90%); microwave/ultrasound reduces time to minutes
2 5-amino-3-(4-iodophenyl)pyrazole + 2-haloethanol, base (K2CO3 or NaH), solvent (DMF), heat N-alkylation to introduce ethan-1-ol side chain Moderate to high yields (60–85%), depending on conditions and purification

Detailed Research Findings

  • Catalyst and Solvent Effects: Water in the presence of p-TSA at moderate temperatures (60 °C) has been shown to provide excellent yields in related pyrazole syntheses, indicating environmentally benign solvent systems can be employed effectively.
  • Microwave and Ultrasound Irradiation: These techniques significantly shorten reaction times from hours to minutes while maintaining or improving yields, as demonstrated in multicomponent reactions involving 5-aminopyrazole derivatives.
  • Regioselectivity: The alkylation at the N1 position of the pyrazole ring is generally regioselective, avoiding side reactions at other nucleophilic sites on the molecule.
  • Functional Group Compatibility: The presence of the iodine substituent on the phenyl ring is stable under the reaction conditions used for both pyrazole formation and N-alkylation, allowing for further functionalization if needed.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Reaction Time
Acid-Catalyzed Condensation in Acetic Acid or Ethanol Simple setup, good yields, environmentally friendly solvents Longer reaction times under conventional heating 80–90% 6–24 hours
Microwave-Assisted Synthesis Rapid reaction (minutes), high yields, energy-efficient Requires specialized equipment 88–97% 5–20 minutes
Ultrasound-Mediated Synthesis Short reaction times, high yields, mild conditions Limited scale-up potential 88–97% 4–5 minutes
N-Alkylation with 2-Haloethanol under Basic Conditions Straightforward, regioselective, good yields Requires careful control of base and temperature 60–85% 2–6 hours

Summary Table of Key Reaction Parameters for Preparation

Parameter Typical Range/Value Comments
Solvent for Pyrazole Formation Ethanol, Acetic Acid, Water + p-TSA Water with p-TSA preferred for green chemistry
Catalyst p-Toluenesulfonic acid, Acetic acid Acid catalysis promotes cyclization
Temperature 60–90 °C (conventional), 80–100 °C (microwave) Microwave reduces time drastically
Reaction Time 5 min (microwave/ultrasound) to 24 h (conventional) Faster with advanced techniques
Base for Alkylation K2CO3, NaH Strong base needed for N-alkylation
Alkylating Agent 2-chloroethanol, 2-bromoethanol Halogen leaving group facilitates substitution
Yield 60–97% overall Depends on method and purification

Concluding Remarks

The preparation of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol is efficiently achieved through a two-step process involving:

  • Acid-catalyzed condensation to form the 5-amino-3-(4-iodophenyl)pyrazole core, with options for green solvents and modern heating techniques to optimize yield and reaction time.
  • Subsequent N-alkylation with 2-haloethanol under basic conditions to introduce the ethan-1-ol substituent.

Advanced methodologies such as microwave and ultrasound irradiation have been demonstrated to improve reaction efficiency significantly. The iodine substituent remains intact, allowing for further derivatization if desired. The described methods are supported by diverse research findings and represent reliable, scalable routes for laboratory and potential industrial synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol, and how can reaction progress be monitored?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. A general procedure involves refluxing a substituted chalcone derivative (e.g., 3-(4-iodophenyl)-1-phenylprop-2-en-1-one) with hydrazine hydrate in ethanol under basic conditions (e.g., KOH) for 5–6 hours . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-reaction, the product is isolated by acidification (HCl), filtration, and recrystallization from ethanol.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • 1H/13C NMR : Peaks corresponding to the pyrazole ring protons (δ 6.5–8.5 ppm) and the ethanolic –CH2–OH group (δ 3.5–4.5 ppm) should be observed. The 4-iodophenyl group shows characteristic aromatic protons (δ 7.2–7.8 ppm) .
  • IR : Stretching vibrations for –NH2 (3300–3500 cm⁻¹), –OH (broad ~3400 cm⁻¹), and C–I (500–600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : The molecular ion peak should match the exact mass (e.g., m/z ~385 for C11H11IN3O) .

Q. What solvents and conditions are optimal for crystallization?

Ethanol, methanol, or DMF/EtOH mixtures are commonly used. Slow evaporation at 4°C promotes crystal growth. For X-ray diffraction, crystals are mounted on a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. For 5-amino-substituted pyrazoles, electron-withdrawing groups (e.g., –I in 4-iodophenyl) favor nucleophilic attack at the β-position. Computational modeling (DFT) can predict regioselectivity, while 2D NMR (e.g., NOESY) confirms substitution patterns .

Q. What strategies resolve discrepancies in crystallographic refinement (e.g., disorder or twinning)?

  • Disorder : Use SHELXL’s PART and SUMP instructions to model split positions .
  • Twinning : Apply TWIN/BASF commands in SHELXL for detwinning. High-resolution data (>1.0 Å) improves refinement .
  • Example: A recent study resolved a 4-iodophenyl disorder by refining two conformers with 65:35 occupancy (R1 = 0.037) .

Q. How can biological activity be evaluated against kinase targets (e.g., B-Raf)?

  • In vitro assays : Use fluorescence polarization (FP) assays with recombinant B-RafV600E and ATP-competitive probes (e.g., GDC-0879 analog) .
  • Cell-based assays : Measure IC50 in A549 lung cancer cells via MTT assay. Compare with celecoxib (COX-2 inhibitor) as a control .

Data Analysis and Contradictions

Q. How to reconcile conflicting spectroscopic and crystallographic data?

  • Case Study : A reported 1H NMR shift (δ 7.6 ppm) for the pyrazole C–H conflicted with X-ray data showing a distorted ring. Re-analysis revealed solvent-induced shifts (DMSO vs. CDCl3). Use mixed solvents (e.g., CD3OD) for consistency .

Q. Why do synthetic yields vary across studies, and how can they be optimized?

Yields depend on substituent electronic effects. The 4-iodophenyl group’s steric bulk may reduce cyclization efficiency. Optimization strategies:

  • Use microwave-assisted synthesis (20% yield improvement) .
  • Replace ethanol with DMF for higher solubility of iodinated intermediates .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Pyrazole Derivatives

PrecursorSolventCatalystYield (%)Reference
3-(4-Iodophenyl)chalconeEthanolKOH65
4-Iodophenyl hydrazineDMF78
Microwave-assistedMeCN85

Q. Table 2. Common Crystallographic Refinement Issues

IssueSHELXL CommandResolution (Å)R1 ValueReference
Disordered phenyl ringPART 1; SUMP0.840.041
TwinningTWIN 0.3 -0.1 0.11.100.076

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Reactant of Route 2
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2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol

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